Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 7th position of the benzothiazole ring and an ethyl ester group attached to the 2nd position of the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-6-chlorobenzothiazole and ethyl bromoacetate as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in an organic solvent like dimethylformamide (DMF).
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7th position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) in methanol are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Nucleophilic Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 2-(7-chlorobenzo[d]thiazol-2-yl)acetic acid.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-chlorobenzo[d]thiazol-2-yl)acetate: Similar structure with chlorine at the 6th position.
Ethyl 2-(5-chlorobenzo[d]thiazol-2-yl)acetate: Similar structure with chlorine at the 5th position.
Ethyl 2-(4-chlorobenzo[d]thiazol-2-yl)acetate: Similar structure with chlorine at the 4th position.
Uniqueness
Ethyl 2-(7-chlorobenzo[d]thiazol-2-yl)acetate is unique due to the specific positioning of the chlorine atom at the 7th position, which may influence its biological activity and chemical reactivity compared to other positional isomers .
Properties
Molecular Formula |
C11H10ClNO2S |
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Molecular Weight |
255.72 g/mol |
IUPAC Name |
ethyl 2-(7-chloro-1,3-benzothiazol-2-yl)acetate |
InChI |
InChI=1S/C11H10ClNO2S/c1-2-15-10(14)6-9-13-8-5-3-4-7(12)11(8)16-9/h3-5H,2,6H2,1H3 |
InChI Key |
NVYLQYAANNFMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(S1)C(=CC=C2)Cl |
Origin of Product |
United States |
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